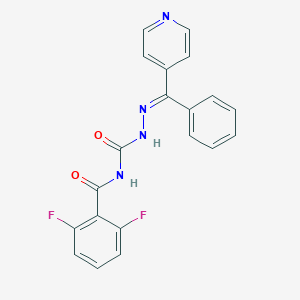
methyl 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carboxylate is a chemical compound with a molecular formula of C16H14O5. It is commonly referred to as coumarin, a natural compound found in many plants, including tonka beans, sweet clover, and cassia cinnamon. Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
作用机制
Coumarin exerts its biological activities through various mechanisms of action. Its anti-inflammatory activity is attributed to its ability to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antitumor activity is attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells. Its anticoagulant activity is attributed to its ability to inhibit the activity of thrombin and factor Xa enzymes.
Biochemical and Physiological Effects:
Coumarin has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and hydrogen peroxide. Coumarin has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases. It has also been found to inhibit platelet aggregation and reduce blood clotting.
实验室实验的优点和局限性
Coumarin has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. It has also been extensively studied for its various biological activities, making it a well-characterized compound. However, coumarin also has some limitations for lab experiments. It is a relatively unstable compound, prone to degradation and oxidation. It also has a low solubility in water, which can limit its use in aqueous solutions.
未来方向
There are several future directions for the study of coumarin. One direction is the development of coumarin derivatives with improved biological activities and pharmacological properties. Another direction is the investigation of coumarin's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Coumarin has also been investigated for its potential use in the treatment of diabetes and obesity. Further studies are needed to elucidate the mechanisms of action of coumarin and its derivatives and to explore their potential therapeutic applications.
合成方法
Coumarin can be synthesized through several methods, including Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation is the most commonly used method, which involves the reaction between phenols and β-ketoesters in the presence of a strong acid catalyst. The Knoevenagel condensation involves the reaction between an aldehyde or ketone and a malonic ester in the presence of a base catalyst. The Perkin reaction involves the reaction between an aromatic acid and an aldehyde in the presence of anhydrous sodium acetate and acetic anhydride.
科学研究应用
Coumarin has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, anticoagulant, antimicrobial, and antifungal properties. Coumarin has also been found to be a potent inhibitor of several enzymes, including cytochrome P450, lipoxygenase, and xanthine oxidase. Due to its diverse biological activities, coumarin has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
属性
分子式 |
C13H12O5 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC 名称 |
methyl 7-methoxy-4-methyl-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-7-4-12(14)18-11-6-10(16-2)9(5-8(7)11)13(15)17-3/h4-6H,1-3H3 |
InChI 键 |
QSULQJKOIDHZRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)OC)OC |
规范 SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)



![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine](/img/structure/B287771.png)
![4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine](/img/structure/B287774.png)

